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Compound of Interest

Compound Name:
4-Chloro-2-(5-chloro-2-

fluorophenyl)-5-methoxypyrimidine

CAS No.: 674793-47-6

Cat. No.: B1420197

Get Quote

The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the

foundation for a diverse array of therapeutic agents. Its inherent drug-like properties and

synthetic tractability have made it a focal point for the development of novel inhibitors targeting

a range of biological pathways. This guide provides a comparative analysis of the structure-

activity relationships (SAR) of 2-phenylpyrimidine derivatives, focusing on two key therapeutic

areas: oncology, through the inhibition of Bruton's Tyrosine Kinase (BTK), and infectious

diseases, via the inhibition of fungal lanosterol 14α-demethylase (CYP51). Through an in-depth

examination of experimental data and the causal relationships behind synthetic modifications,

this guide aims to equip researchers, scientists, and drug development professionals with the

insights necessary to navigate the chemical space of 2-phenylpyrimidine derivatives.

The 2-Phenylpyrimidine Core: A Versatile Scaffold
The 2-phenylpyrimidine core, characterized by a phenyl ring attached to the 2-position of a

pyrimidine ring, offers multiple points for chemical modification. These modifications,

strategically placed on both the phenyl and pyrimidine moieties, allow for the fine-tuning of a

compound's pharmacological properties, including potency, selectivity, and pharmacokinetic

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1420197#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1420197?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


profile. This guide will dissect the SAR of two distinct classes of 2-phenylpyrimidine derivatives,

highlighting how subtle structural changes can lead to profound differences in biological activity.

Anticancer Activity: Targeting Bruton's Tyrosine
Kinase (BTK)
BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR)

signaling, a pathway often dysregulated in B-cell malignancies.[1] Inhibition of BTK has

emerged as a clinically validated strategy for the treatment of various hematological cancers.

Key Structural Features and SAR Insights
A series of 2-phenylpyrimidine derivatives have been synthesized and evaluated as BTK

inhibitors, with compound 11g emerging as a potent lead.[1] The SAR studies reveal several

key insights into the structural requirements for potent BTK inhibition:

The Pyrimidine Core: The pyrimidine ring serves as a crucial anchor, participating in

essential hydrogen bonding interactions within the kinase hinge region.

The 2-Phenyl Group: Substitutions on the 2-phenyl ring are generally well-tolerated and can

be used to modulate physicochemical properties.

The 4-Anilino Linker: An aniline group at the 4-position of the pyrimidine ring is critical for

activity. The nitrogen atom of the aniline acts as a hydrogen bond donor.

The Acrylamide Warhead: For irreversible inhibitors, an acrylamide moiety attached to the 4-

anilino group is a common feature, forming a covalent bond with a cysteine residue (Cys481)

in the BTK active site.

The Phenylcarbamoyl Moiety: The most significant gains in potency for compound 11g were

achieved by introducing a 3-methylphenylcarbamoyl substituent at the C-4 position of the

aniline ring. This group likely occupies a hydrophobic pocket in the enzyme, enhancing

binding affinity.[1]
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The following table summarizes the in vitro activity of a selection of 2-phenylpyrimidine

derivatives against BTK and various B-cell leukemia cell lines.

Compound

R Group
(on 4-
anilino-
phenyl)

BTK
Inhibition
(%) @ 100
nM

HL60 IC50
(µM)

Raji IC50
(µM)

Ramos IC50
(µM)

11a -H 45.2 >10 >10 >10

11d
-CONH(4-

fluorophenyl)
75.4 5.89 8.12 7.43

11g

-CONH(3-

methylphenyl

)

82.8 3.66 6.98 5.39

Ibrutinib
(Positive

Control)
95.6 4.12 7.55 6.87

Data sourced from Li et al., 2019.[1]
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Caption: B-Cell Receptor (BCR) signaling pathway and the point of intervention by 2-

phenylpyrimidine BTK inhibitors.
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Caption: General experimental workflow for the synthesis and biological evaluation of 2-

phenylpyrimidine derivatives as BTK inhibitors.

Antifungal Activity: Targeting Fungal CYP51
Lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme, is essential for the

biosynthesis of ergosterol, a vital component of fungal cell membranes.[2] Inhibition of CYP51

disrupts membrane integrity and leads to fungal cell death, making it an attractive target for

antifungal drug development.
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Key Structural Features and SAR Insights
A series of 2-phenylpyrimidine derivatives have been designed and synthesized as novel

CYP51 inhibitors, with compound C6 demonstrating significant antifungal activity.[2] The SAR

of this series highlights distinct structural requirements compared to the BTK inhibitors:

The 2-Phenyl Group: Substitutions on the 2-phenyl ring are crucial for potent antifungal

activity. Halogen substitutions, particularly at the 3- and 4-positions, have been shown to be

beneficial.

The Pyrimidine Ring: The pyrimidine ring itself is a key structural element, likely interacting

with the active site of CYP51.

The Side Chain: A variety of side chains at the 4-position of the pyrimidine ring have been

explored. The nature of this side chain significantly influences the antifungal spectrum and

potency. For compound C6, a complex side chain containing an imidazole moiety is present,

which is a common feature in many azole antifungal agents that coordinate to the heme iron

of CYP enzymes.

Stereochemistry: While not extensively explored in the initial studies, the stereochemistry of

the side chain can play a critical role in the binding affinity to CYP51.

Comparative Analysis of Antifungal Activity
The following table summarizes the in vitro minimum inhibitory concentrations (MICs) of

selected 2-phenylpyrimidine derivatives against a panel of pathogenic fungi.
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Compound
R¹ Group
(on 2-
phenyl)

R² Group
(at
pyrimidine
C4)

C. albicans
MIC (µg/mL)

C.
neoformans
MIC (µg/mL)

A.
fumigatus
MIC (µg/mL)

A9 3-F - 4 >64 >64

B13 3-F 4-F-phenyl 2 32 >64

C2 3-F 4-Cl-phenyl 1 >64 >64

C6 3-F, 4-Cl 4-Cl-phenyl 0.5 4 2

Fluconazole
(Positive

Control)
- 0.5 4 >64

Data sourced from Gao et al., 2024.[2]
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Click to download full resolution via product page

Caption: Mechanism of action of 2-phenylpyrimidine derivatives as fungal CYP51 inhibitors,

leading to the disruption of ergosterol biosynthesis.
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Caption: General experimental workflow for the synthesis and evaluation of 2-phenylpyrimidine

derivatives as antifungal agents.

Experimental Protocols
General Synthesis of 2-Phenylpyrimidine Derivatives
The synthesis of 2-phenylpyrimidine derivatives typically involves a multi-step process. A

general approach is outlined below, with specific details varying based on the desired
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substitutions.

Step 1: Synthesis of the Pyrimidine Core A common method involves the condensation of a

substituted benzamidine with a 1,3-dicarbonyl compound, such as diethyl malonate.

Step 2: Functionalization of the Pyrimidine Ring The pyrimidine core can be further

functionalized, for example, by chlorination of hydroxyl groups using reagents like phosphoryl

chloride (POCl₃).

Step 3: Introduction of the Side Chain The desired side chain is introduced via nucleophilic

substitution. For instance, a 4-chloropyrimidine can be reacted with a substituted aniline to

introduce the 4-anilino linker.

Step 4: Final Modification Further modifications, such as the addition of an acrylamide warhead

or other substituents, are carried out in the final steps.

For a detailed synthetic scheme for BTK inhibitors, refer to Li et al., 2019.[1] For the synthesis

of antifungal derivatives, see Gao et al., 2024.[2]

In Vitro BTK Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly

proportional to the kinase activity.

Materials:

Recombinant human BTK enzyme

ATP

Substrate (e.g., poly(Glu, Tyr) 4:1)

ADP-Glo™ Kinase Assay Kit (Promega)

Test compounds

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
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Procedure:

Prepare serial dilutions of the test compounds in assay buffer.

In a 384-well plate, add 2.5 µL of the test compound or vehicle control.

Add 2.5 µL of a solution containing the BTK enzyme and substrate to each well.

Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

Incubate the plate at room temperature for 1 hour.

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete

the remaining ATP. Incubate for 40 minutes at room temperature.

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a

luminescent signal. Incubate for 30 minutes at room temperature.

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each compound concentration and determine the IC₅₀

value.

Antifungal Susceptibility Testing (CLSI Broth
Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent

against a specific fungal strain.

Materials:

Fungal isolates

RPMI-1640 medium

Test compounds

96-well microtiter plates
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Spectrophotometer or plate reader

Procedure:

Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in a 96-well

plate.

Inoculate each well with the fungal suspension. Include a growth control (no drug) and a

sterility control (no inoculum).

Incubate the plates at 35°C for 24-48 hours.

Determine the MIC, which is the lowest concentration of the drug that causes a significant

inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. The

growth can be assessed visually or by measuring the optical density at a specific

wavelength.

Conclusion
The 2-phenylpyrimidine scaffold has proven to be a remarkably versatile platform for the design

of potent and selective inhibitors targeting diverse biological pathways. The comparative

analysis of BTK and CYP51 inhibitors reveals that subtle modifications to the core structure can

dramatically alter the therapeutic application of these derivatives. A deep understanding of the

structure-activity relationships, as detailed in this guide, is paramount for the rational design of

next-generation 2-phenylpyrimidine-based therapeutics with improved efficacy and safety

profiles. The provided experimental protocols serve as a foundation for researchers to

synthesize and evaluate novel derivatives, further expanding the therapeutic potential of this

important chemical class.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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